molecular formula C11H14N2O2 B8097676 N-(3-Methyl-5-nitrobenzyl)cyclopropanamine

N-(3-Methyl-5-nitrobenzyl)cyclopropanamine

Cat. No.: B8097676
M. Wt: 206.24 g/mol
InChI Key: OZNJPDRBTFJELI-UHFFFAOYSA-N
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Description

N-(3-Methyl-5-nitrobenzyl)cyclopropanamine is an organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound features a cyclopropane ring attached to a benzylamine moiety, which is further substituted with a methyl group and a nitro group on the benzene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-5-nitrobenzyl)cyclopropanamine typically involves the reaction of 3-methyl-5-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-5-nitrobenzyl)cyclopropanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Methyl-5-nitrobenzyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methyl-5-nitrobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations, such as reduction and substitution, which can alter its biological activity. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylbenzyl)cyclopropanamine
  • N-(3-Nitrobenzyl)cyclopropanamine
  • N-(3-Methyl-5-nitrobenzyl)cyclopropane

Uniqueness

N-(3-Methyl-5-nitrobenzyl)cyclopropanamine is unique due to the presence of both a methyl group and a nitro group on the benzene ring, which significantly influences its chemical reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

IUPAC Name

N-[(3-methyl-5-nitrophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-4-9(7-12-10-2-3-10)6-11(5-8)13(14)15/h4-6,10,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNJPDRBTFJELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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